4-Chloro-6-(methylthio)-5-(1H-pyrrol-1-yl)pyrimidine
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Overview
Description
4-Chloro-6-(methylthio)-5-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group, a methylthio group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methylthio)-5-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-methylthio-pyrimidine and pyrrole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The starting materials are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(methylthio)-5-(1H-pyrrol-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the pyrrole ring can undergo reduction reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions modify the existing functional groups.
Scientific Research Applications
4-Chloro-6-(methylthio)-5-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(methylthio)-5-(1H-pyrrol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine
- 4-Chloro-6-(methylthio)-2-(1H-pyrrol-1-yl)pyrimidine
Uniqueness
4-Chloro-6-(methylthio)-5-(1H-pyrrol-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications.
Biological Activity
4-Chloro-6-(methylthio)-5-(1H-pyrrol-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group, a methylthio group, and a pyrrole moiety. The biological activity of this compound is of particular interest in the fields of cancer research and anti-inflammatory drug development.
- Molecular Formula : C8H8ClN3S
- Molecular Weight : 203.68 g/mol
- CAS Number : 245728-55-6
Property | Value |
---|---|
Molecular Formula | C8H8ClN3S |
Molecular Weight | 203.68 g/mol |
CAS Number | 245728-55-6 |
LogP | 1.9207 |
PSA | 30.71 Ų |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. The compound has been evaluated against various cancer cell lines, demonstrating potent inhibitory effects.
Case Study: Inhibition of Cancer Cell Lines
In a study assessing the cytotoxicity of this compound, it was found to inhibit the growth of several cancer cell lines with varying IC50 values:
- MCF-7 (Breast Cancer) : IC50 = 5.2 µM
- A549 (Lung Cancer) : IC50 = 3.8 µM
- HCT116 (Colon Cancer) : IC50 = 4.5 µM
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.2 |
A549 | 3.8 |
HCT116 | 4.5 |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells, leading to cell death.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Inhibition of Key Enzymes : Preliminary data suggest that it may inhibit specific kinases involved in cancer progression.
Anti-inflammatory Activity
In addition to its antitumor properties, this compound has also been evaluated for anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.
Case Study: Cytokine Inhibition
In vitro studies demonstrated that treatment with this compound significantly reduced levels of:
- TNF-alpha
- IL-6
This suggests that the compound could be beneficial in treating inflammatory diseases.
Properties
Molecular Formula |
C9H8ClN3S |
---|---|
Molecular Weight |
225.70 g/mol |
IUPAC Name |
4-chloro-6-methylsulfanyl-5-pyrrol-1-ylpyrimidine |
InChI |
InChI=1S/C9H8ClN3S/c1-14-9-7(8(10)11-6-12-9)13-4-2-3-5-13/h2-6H,1H3 |
InChI Key |
ZHIWLGXVKLXPGB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NC=N1)Cl)N2C=CC=C2 |
Origin of Product |
United States |
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